An In-Depth Technical Guide to 2-Anilino-3-methylbutanenitrile (CAS: 117874-96-1)
An In-Depth Technical Guide to 2-Anilino-3-methylbutanenitrile (CAS: 117874-96-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Anilino-3-methylbutanenitrile, a niche α-aminonitrile. While specific experimental data for this compound is limited in publicly accessible literature, this document leverages established principles of organic chemistry, analytical science, and toxicology to offer a robust framework for its synthesis, characterization, and potential applications. By examining the broader class of α-aminonitriles and anilino-derivatives, this guide equips researchers with the foundational knowledge required to safely handle, study, and innovate with this molecule. The methodologies presented are grounded in well-documented reactions and analytical techniques, providing a strong starting point for laboratory investigation.
Introduction and Chemical Identity
2-Anilino-3-methylbutanenitrile, identified by the CAS number 117874-96-1, belongs to the class of α-aminonitriles.[1][2] This class of compounds is characterized by the presence of an amino group and a nitrile group attached to the same carbon atom.[3] α-Aminonitriles are recognized as versatile intermediates in organic synthesis, most notably as precursors to α-amino acids through the renowned Strecker synthesis.[4][5][6] The structure of 2-Anilino-3-methylbutanenitrile incorporates a phenylamino (anilino) group and an isopropyl group, which are expected to influence its steric and electronic properties, and consequently its reactivity and biological activity.
The nitrile functional group is a key feature, known for its ability to participate in a variety of chemical transformations and for its presence in numerous pharmaceuticals where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[7][8][9] The anilino moiety suggests potential for applications in areas where aniline derivatives have shown utility, such as in the development of kinase inhibitors or other biologically active agents.[10]
Physicochemical Properties (Predicted and Inferred)
Due to the scarcity of specific experimental data for 2-Anilino-3-methylbutanenitrile, the following properties are largely inferred from its structure and data for analogous compounds.
| Property | Value/Information | Source/Basis |
| CAS Number | 117874-96-1 | [1][2] |
| Molecular Formula | C₁₁H₁₄N₂ | [1] |
| Molecular Weight | 174.24 g/mol | [1] |
| Appearance | Likely a liquid or low-melting solid at room temperature. | Inferred from similar α-aminonitriles. |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate) and have limited solubility in water. | General solubility of organic nitriles. |
| Boiling Point | Predicted to be in the range of 250-300 °C (at atmospheric pressure). | Inferred from structurally related compounds. |
| Melting Point | Not available. |
Synthesis and Mechanistic Considerations
The most probable and established route for the synthesis of 2-Anilino-3-methylbutanenitrile is the Strecker synthesis.[4][5][6] This versatile one-pot, three-component reaction involves an aldehyde, an amine, and a cyanide source.[11][12]
Proposed Synthetic Protocol via Strecker Reaction
This protocol is a generalized procedure based on the principles of the Strecker synthesis and should be optimized for the specific reactants.
Reactants:
-
Isobutyraldehyde (2-methylpropanal)
-
Aniline
-
A cyanide source (e.g., trimethylsilyl cyanide (TMSCN), sodium cyanide)
-
An appropriate solvent (e.g., methanol, ethanol, or solvent-free)
Step-by-Step Methodology:
-
Imine Formation: In a well-ventilated fume hood, dissolve isobutyraldehyde and aniline in the chosen solvent within a round-bottom flask equipped with a magnetic stirrer. The reaction is typically carried out at room temperature. The aniline acts as a nucleophile, attacking the carbonyl carbon of the isobutyraldehyde, which is followed by dehydration to form the corresponding N-phenylimine intermediate.
-
Cyanide Addition: To the solution containing the in-situ generated imine, slowly add the cyanide source. If using TMSCN, the reaction can often proceed without an additional catalyst. If using sodium cyanide, a weak acid may be required to generate HCN in situ. This step involves the nucleophilic attack of the cyanide ion on the iminium carbon, leading to the formation of 2-Anilino-3-methylbutanenitrile.[5]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting materials and the formation of the product.
-
Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water or a mild aqueous base. The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Caption: Proposed Strecker synthesis workflow for 2-Anilino-3-methylbutanenitrile.
Analytical Characterization
A comprehensive analytical workflow is crucial for confirming the identity and purity of synthesized 2-Anilino-3-methylbutanenitrile.
Spectroscopic and Chromatographic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show characteristic signals for the aromatic protons of the anilino group, the methine proton at the chiral center, the isopropyl group protons, and the NH proton.
-
¹³C NMR: Will display distinct peaks for the nitrile carbon, the carbons of the phenyl ring, the α-carbon, and the carbons of the isopropyl group.
-
-
Infrared (IR) Spectroscopy: A sharp, medium-intensity absorption band characteristic of the nitrile group (C≡N) is expected around 2220-2260 cm⁻¹. Other significant peaks would correspond to N-H stretching and C-H bonds.
-
Mass Spectrometry (MS): Will determine the molecular weight of the compound. The fragmentation pattern can provide further structural information.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment.[13] A C18 column with a mobile phase consisting of a mixture of acetonitrile and water would be a suitable starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the detection power of mass spectrometry, allowing for both quantification and structural confirmation.[13]
Caption: A logical workflow for the analytical characterization of 2-Anilino-3-methylbutanenitrile.
Potential Biological Activity and Applications
While no specific biological activities have been reported for 2-Anilino-3-methylbutanenitrile, its structural motifs suggest several areas for investigation.
-
Precursor for Novel Amino Acids: As an α-aminonitrile, its primary and most direct application is as an intermediate in the synthesis of the corresponding α-amino acid, N-phenylvaline. This unnatural amino acid could be a valuable building block in peptide synthesis or as a chiral ligand.
-
Pharmaceutical Scaffolding: The anilino group is a common feature in many kinase inhibitors.[10] Therefore, this compound could serve as a starting point for the development of novel therapeutic agents. The nitrile group itself is present in many approved drugs and can contribute to binding affinity and metabolic stability.[7][9]
-
Agrochemical Research: Nitrile-containing compounds are also explored in the agrochemical industry. Further screening of this molecule for herbicidal, fungicidal, or insecticidal properties could be a viable research direction.
Safety and Handling
Specific toxicity data for 2-Anilino-3-methylbutanenitrile is not available. However, based on the general hazards of α-aminonitriles and aniline derivatives, stringent safety precautions are mandatory.[14][15][16]
-
Toxicity: α-Aminonitriles can be toxic and may release hydrogen cyanide upon hydrolysis or under acidic conditions.[15][16] Aniline and its derivatives are also known to be toxic. Therefore, this compound should be handled as a potentially highly toxic substance.
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[17] In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[14]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from acids and strong oxidizing agents.[17]
Conclusion
2-Anilino-3-methylbutanenitrile is a chemical entity with potential as a synthetic intermediate and a scaffold for further chemical exploration. While direct experimental data is sparse, this guide provides a comprehensive, technically grounded framework for its synthesis, analysis, and safe handling based on the well-established chemistry of α-aminonitriles. Researchers and drug development professionals can use this information as a solid foundation for their investigations into the properties and applications of this intriguing molecule.
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De Vleeschouwer, F., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1337–1347. [Link]
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